molecular formula C13H16N4O5 B12360067 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one

Cat. No.: B12360067
M. Wt: 308.29 g/mol
InChI Key: QCHGXQPNWWGJGI-LYECJJOESA-N
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Description

The compound 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one is a complex organic molecule with significant applications in various scientific fields. It is known for its unique structural features, which include a purine base linked to a furanose ring system. This compound is often studied for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furanose ring system and the subsequent attachment of the purine base. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these synthetic routes include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of purine derivatives with different functional groups.

Scientific Research Applications

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA or RNA synthesis, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one: can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring nucleoside with similar structural features but different biological activities.

    Inosine: Another nucleoside with a similar purine base but different sugar moiety.

    Guanosine: A nucleoside with a guanine base, used in various biochemical studies.

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one

InChI

InChI=1S/C13H16N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-9,12,18H,3H2,1-2H3/t6-,7?,8-,9-,12-/m1/s1

InChI Key

QCHGXQPNWWGJGI-LYECJJOESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4C3=NC=NC4=O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4C3=NC=NC4=O)CO)C

Origin of Product

United States

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